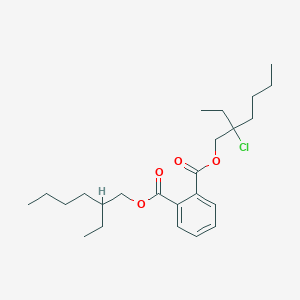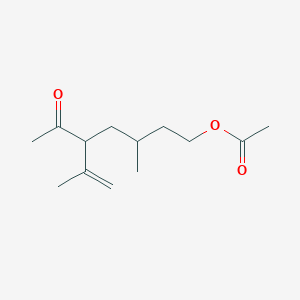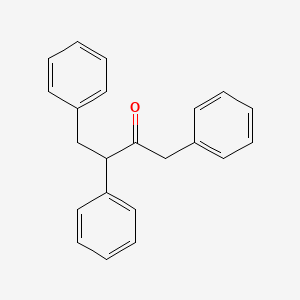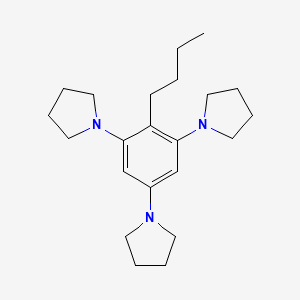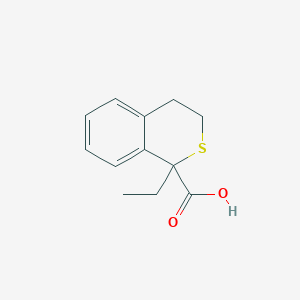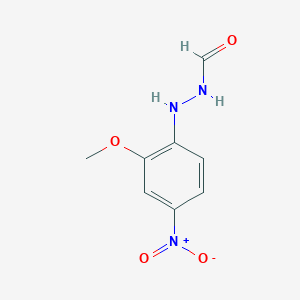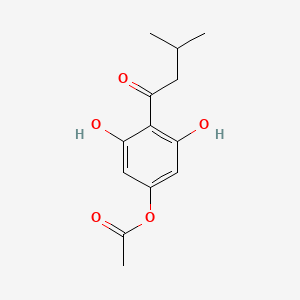![molecular formula C47H80O2 B14514865 4,4'-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol] CAS No. 62747-48-2](/img/structure/B14514865.png)
4,4'-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol]: is a synthetic organic compound known for its complex structure and significant applications in various fields. This compound is characterized by its two phenolic groups connected by a propane-2,2-diyl bridge, with each phenolic group further substituted by two 2,4,4-trimethylpentan-2-yl groups. It is often used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol] typically involves the condensation of phenolic compounds with appropriate alkylating agents. One common method involves the reaction of 2,6-bis(2,4,4-trimethylpentan-2-yl)phenol with propane-2,2-diyl dichloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
4,4’-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
科学的研究の応用
4,4’-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol] is utilized in various scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Employed in the production of high-performance materials, such as resins and coatings, due to its stability and resistance to degradation.
作用機序
The mechanism of action of 4,4’-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol] involves its interaction with molecular targets through its phenolic groups. These groups can participate in hydrogen bonding, electron donation, and radical scavenging activities. The compound’s bulky substituents provide steric hindrance, influencing its reactivity and interaction with other molecules. Pathways involved may include antioxidant mechanisms and inhibition of oxidative stress-related processes.
類似化合物との比較
Similar Compounds
4,4’-Isopropylidenediphenol (Bisphenol A): Similar in structure but lacks the bulky alkyl substituents.
4,4’-Propane-2,2-diylbis(2,6-dimethylphenol): Similar core structure but with smaller alkyl groups.
2,2-Bis(4-hydroxycyclohexyl)propane: Contains cyclohexyl groups instead of alkyl chains.
Uniqueness
4,4’-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol] is unique due to its large and bulky alkyl substituents, which provide enhanced stability and resistance to degradation. This makes it particularly valuable in applications requiring high-performance materials with long-term durability.
特性
CAS番号 |
62747-48-2 |
|---|---|
分子式 |
C47H80O2 |
分子量 |
677.1 g/mol |
IUPAC名 |
4-[2-[4-hydroxy-3,5-bis(2,4,4-trimethylpentan-2-yl)phenyl]propan-2-yl]-2,6-bis(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C47H80O2/c1-39(2,3)27-43(13,14)33-23-31(24-34(37(33)48)44(15,16)28-40(4,5)6)47(21,22)32-25-35(45(17,18)29-41(7,8)9)38(49)36(26-32)46(19,20)30-42(10,11)12/h23-26,48-49H,27-30H2,1-22H3 |
InChIキー |
KGGBKTOGXIJNCC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)CC(C)(C)C)C(C)(C)C2=CC(=C(C(=C2)C(C)(C)CC(C)(C)C)O)C(C)(C)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


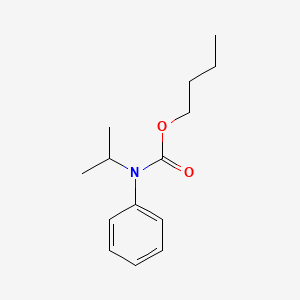
![4-({2-Hydroxy-4-[(4-hydroxybenzoyl)oxy]butoxy}carbonyl)benzoate](/img/structure/B14514787.png)
